molecular formula C16H16N2O4 B11019719 N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide

Cat. No.: B11019719
M. Wt: 300.31 g/mol
InChI Key: XBHYSJAMJQTENK-UHFFFAOYSA-N
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Description

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C16H16N2O4 This compound is characterized by a benzamide core substituted with benzyl, methoxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group onto a benzene ring can be achieved through nitration. For example, nitration of 4-methoxybenzaldehyde using a mixture of concentrated sulfuric acid and nitric acid can yield 4-methoxy-3-nitrobenzaldehyde.

    Amidation: The nitro-substituted benzaldehyde can then be converted to the corresponding benzamide. This can be done by reacting the aldehyde with benzylamine and a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride.

    Methylation: The final step involves methylation of the amide nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, and the employment of more efficient catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: N-benzyl-4-methoxy-N-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-methoxy-3-nitrobenzoic acid and N-benzyl-N-methylamine.

Scientific Research Applications

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with nitroaromatic compounds.

    Industry: Used in the development of dyes, pigments, and other materials where specific chemical properties are required.

Mechanism of Action

The mechanism by which N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity, while the benzyl and methyl groups influence its biological interactions and solubility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-benzyl-4-methoxy-N-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H16N2O4/c1-17(11-12-6-4-3-5-7-12)16(19)13-8-9-15(22-2)14(10-13)18(20)21/h3-10H,11H2,1-2H3

InChI Key

XBHYSJAMJQTENK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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